N'-(2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
“N’-(2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known for their wide range of pharmacological activities, such as anticancer, antibacterial, antitubercular, CB2 cannabinoid agonist, abortifacient, and adenosine antagonist properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methodologies . An efficient and straightforward methodology for the preparation of novel functionalized triazolo[1,5-a]pyrimidines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of “N’-(2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide” can be confirmed through various spectroscopic data. For instance, the IR spectra can reveal the presence of functional groups . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N’-(2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide” can be complex and diverse, depending on the reaction conditions and the reactants involved .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide” can be determined through various analytical techniques. For instance, the melting point can be determined experimentally . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the chemical environment of the atoms in the molecule .Properties
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-9-7-10(2)21-15(17-9)18-13(20-21)14(23)19-16-8-11-5-3-4-6-12(11)22/h3-8,22H,1-2H3,(H,19,23)/b16-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJAYWNWPVEHNJ-PXNMLYILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C\C3=CC=CC=C3O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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